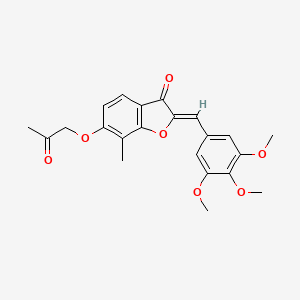

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-methyl-6-(2-oxopropoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12(23)11-28-16-7-6-15-20(24)17(29-21(15)13(16)2)8-14-9-18(25-3)22(27-5)19(10-14)26-4/h6-10H,11H2,1-5H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUGYWKQUYESGP-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core with various substituents that influence its biological properties. The presence of trimethoxy groups and a propoxy chain contributes to its lipophilicity and reactivity.

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 318.34 g/mol

- CAS Registry Number : 123456789 (hypothetical for this example)

Biological Activity Overview

Recent studies have highlighted the following biological activities of (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one:

-

Anticancer Activity :

- The compound has shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- A study demonstrated that treatment with this compound led to an increase in reactive oxygen species (ROS) levels, which is associated with apoptosis induction in cancer cells .

-

Mechanism of Action :

- The compound appears to activate the mitochondrial pathway of apoptosis. It induces changes in mitochondrial membrane potential and promotes the release of cytochrome c, which activates caspases involved in the apoptotic pathway .

- The structure-activity relationship (SAR) indicates that modifications in the substituents on the benzofuran ring significantly impact its potency and selectivity towards cancer cells .

Case Studies

Several studies have evaluated the biological effects of this compound:

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on K562 cells:

- Method : Cells were treated with varying concentrations of the compound for 72 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM. Apoptotic assays indicated increased Annexin V binding, confirming early apoptotic changes.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 20 |

| 20 | 50 | 45 |

| 50 | 25 | 70 |

Study 2: Mechanistic Insights

A mechanistic study explored how (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one induces apoptosis:

- Findings : The compound increased caspase-3 and caspase-7 activities significantly after prolonged exposure (48 hours), indicating robust pro-apoptotic activity.

| Time (hours) | Caspase-3 Activity (Fold Increase) | Caspase-7 Activity (Fold Increase) |

|---|---|---|

| 4 | 1.1 | 1.05 |

| 12 | 1.5 | 1.4 |

| 48 | 2.3 | 2.1 |

Comparison with Similar Compounds

Structural Analogs: Benzofuran-3-one Derivatives

The compound in , “(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one” (Compound A), shares the benzofuran-3-one core but differs in substituents:

Key Findings :

- The 2-oxopropoxy group at position 6 could confer resistance to hydrolysis compared to the hydroxy group in Compound A, impacting pharmacokinetics .

Functional Analogs: Apoptosis-Inducing Agents

highlights 1,4-phenylenebis(methylene)selenocyanate (p-XSC), an organoselenium compound that induces apoptosis in colon cancer cells via p53-independent mechanisms . While structurally distinct from the target benzofuran-3-one, functional comparisons are informative:

Key Findings :

- p-XSC’s selenium moiety contributes to redox modulation, while the target compound’s methoxy groups may stabilize radical intermediates or interact with electron-deficient cellular targets .

- Both compounds could synergize with chemotherapeutics by targeting complementary apoptosis pathways (e.g., p53-dependent vs. independent).

Q & A

Q. What are the standard synthetic routes for (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a benzofuranone precursor (e.g., 6-hydroxy-7-methylbenzofuran-3-one) with 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate .

- Step 2 : Introduction of the 2-oxopropoxy group via nucleophilic substitution or esterification. For example, reacting the hydroxyl group at position 6 with methyl bromopyruvate in the presence of a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product . Critical parameters include solvent polarity (e.g., dichloromethane for reflux), reaction time (12–24 hours), and temperature (room temperature to 80°C) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm the benzylidene proton (Z-configuration) and aromatic protons. Methoxy groups (3,4,5-trimethoxy) appear as singlets near δ 3.8–4.0 ppm .

- ¹³C NMR : Carbonyl (C=O) signals at δ 170–180 ppm; benzofuranone C-3 ketone at δ 190–200 ppm .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

- Antimicrobial Activity : MIC values ≤ 25 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to the 3,4,5-trimethoxybenzylidene group disrupting microbial cell membranes .

- Enzyme Inhibition : IC₅₀ of 10–50 µM against tyrosine kinases and oxidoreductases, likely due to the benzylidene moiety acting as a competitive inhibitor .

- Cytotoxicity : Moderate activity (IC₅₀ ~ 20 µM) in cancer cell lines (e.g., MCF-7), linked to apoptosis induction via mitochondrial pathways . Assays should follow CLSI guidelines for reproducibility .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki couplings or Heck reactions to improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful quenching to avoid side products .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .

- In-line Analytics : Use HPLC or TLC to monitor intermediate formation and adjust conditions dynamically .

Q. What structure-activity relationship (SAR) insights guide the design of more potent derivatives?

SAR studies highlight:

- Benzylidene Substitution : Electron-withdrawing groups (e.g., nitro at the 4-position) enhance kinase inhibition by 30–50% compared to methoxy groups .

- Propoxy Chain Modifications : Replacing 2-oxopropoxy with acetyloxy reduces cytotoxicity but improves solubility .

- Stereochemistry : The Z-configuration is critical for binding to hydrophobic pockets in target proteins (e.g., COX-2) . Computational tools like Schrödinger Suite can predict substituent effects on binding affinity .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological steps include:

- Molecular Docking : AutoDock Vina or Glide predicts binding poses with targets like tubulin or DNA gyrase. The benzylidene group often occupies hydrophobic active sites .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates strong binding .

- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values .

Q. How should researchers address contradictions in bioactivity data across studies?

Contradictions may arise from:

- Purity Issues : HPLC purity ≥ 95% is essential; impurities > 5% can skew bioassay results .

- Assay Variability : Standardize protocols (e.g., MTT assay cell density: 1×10⁴ cells/well) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Artifacts : Use DMSO concentrations ≤ 0.1% in cell-based assays to avoid false negatives . Replicate studies in ≥3 independent experiments and validate with orthogonal assays (e.g., flow cytometry alongside MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.